N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which significantly influences its chemical properties and potential applications. The compound is of interest in various fields, including medicinal chemistry, due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-13-5-3-2-4-10(13)14(21)20-12-8-9(15(17,18)19)6-7-11(12)16/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTUIIWGUNMKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-methoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to reflux conditions.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 2-chloro-5-(trifluoromethyl)aniline and 2-methoxybenzoic acid.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)aniline
- 2-methoxybenzoic acid
- N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is unique due to the combination of its trifluoromethyl group and methoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced lipophilicity and potential biological activities set it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
